N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide
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Description
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H18Cl2N6O and its molecular weight is 453.33. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
A study on novel analogs structurally related to the query compound demonstrated promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and tested for their effectiveness, indicating potential applications in developing new antibacterial drugs (Palkar et al., 2017).
Anticancer Agents
Research on pyrazolopyrimidines derivatives, which share a pyrazole core with the query compound, showed anticancer and anti-5-lipoxygenase activities. This suggests that compounds with the pyrazole moiety could be explored for their anticancer properties, offering a route to novel cancer therapies (Rahmouni et al., 2016).
Synthesis and Characterization of Pyrazoles
Studies focusing on the synthesis and structural characterization of pyrazoles, including those with substitutions that may influence biological activity, highlight the importance of such compounds in medicinal chemistry. The structural diversity and potential for modification make them suitable candidates for drug development and other applications (Quiroga et al., 1999).
Molecular Interaction Studies
The interaction of pyrazole derivatives with biological receptors has been explored to understand the binding mechanisms and design more effective molecules. For instance, studies on the antagonist interactions with the CB1 cannabinoid receptor provide insights into how structural features of these compounds influence their biological activities (Shim et al., 2002).
Heterocyclic Compound Synthesis
The utility of compounds containing pyrazole rings in synthesizing a wide range of heterocyclic compounds has been demonstrated. This underscores the versatility of pyrazole derivatives in organic synthesis, leading to the creation of compounds with potential applications in various fields, including pharmaceuticals (Fadda et al., 2012).
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N6O/c1-13-21(14(2)30(29-13)17-6-4-3-5-7-17)19-11-20(27-26-19)22(31)28-25-12-15-8-9-16(23)10-18(15)24/h3-12H,1-2H3,(H,26,27)(H,28,31)/b25-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKRMMCTFVPGGK-BRJLIKDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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